molecular formula C10H10Cl2FN B12951539 (R)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine

(R)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine

Cat. No.: B12951539
M. Wt: 234.09 g/mol
InChI Key: FHZQRSNGFZXDQE-MRVPVSSYSA-N
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Description

®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2,6-dichloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine typically involves the reaction of 2,6-dichloro-3-fluoroaniline with a suitable pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine
  • 2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine (racemic mixture)
  • 2-(2,6-Dichlorophenyl)pyrrolidine

Uniqueness

®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture

This detailed article provides an overview of ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10Cl2FN

Molecular Weight

234.09 g/mol

IUPAC Name

(2R)-2-(2,6-dichloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)10(12)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1

InChI Key

FHZQRSNGFZXDQE-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2Cl)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)F)Cl

Origin of Product

United States

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